N-(3-ethoxyphenyl)propanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24g/mol |
IUPAC Name |
N-(3-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C11H15NO2/c1-3-11(13)12-9-6-5-7-10(8-9)14-4-2/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
ULCGZVXTPFCIAY-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)OCC |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)OCC |
Origin of Product |
United States |
Contextualization Within the Class of Propanamide Derivatives and Aromatic Amides
N-(3-ethoxyphenyl)propanamide is structurally classified as both a propanamide derivative and an aromatic amide. This dual identity is key to understanding its chemical properties and potential applications.
Propanamides are amides derived from propanoic acid. This class of compounds is noted for its presence in a wide array of biologically active molecules and serves as a fundamental building block in medicinal chemistry. evitachem.comontosight.ai The propanamide backbone is a feature in various therapeutic candidates, contributing to their metabolic stability and ability to form crucial hydrogen bonds with biological targets. evitachem.com Research into propanamide derivatives has revealed their potential in developing treatments for a range of conditions, with studies exploring their anti-inflammatory, antimicrobial, and anticancer activities. evitachem.comsmolecule.com
Simultaneously, the compound is an aromatic amide, characterized by an amide group directly attached to an aromatic ring system. Current time information in Bangalore, IN. This structural feature imparts a degree of rigidity and specific electronic properties to the molecule. Aromatic amides are pivotal intermediates in organic synthesis, valued for their versatility in creating more complex molecular architectures. Current time information in Bangalore, IN. They are integral to the synthesis of pharmaceuticals, high-performance polymers, and other advanced materials. The synthesis of aromatic amides can be achieved through several established methods, most commonly via the condensation reaction between an aromatic amine (like 3-ethoxyaniline) and a carboxylic acid derivative (such as propanoyl chloride or propanoic acid).
The combination of the flexible propanamide chain and the rigid, electron-rich ethoxyphenyl group in this compound suggests a molecule with balanced solubility and reactivity, making it an interesting subject for synthetic and biological studies.
Overview of Research Significance in Chemical Biology and Organic Synthesis
Established Synthetic Routes to N-Arylpropanamides
The formation of the propanamide linkage to an aryl group can be accomplished through several reliable synthetic pathways. These methods generally involve the coupling of an amine with a carboxylic acid derivative, each offering distinct advantages regarding substrate scope, reaction conditions, and functional group tolerance.
The most fundamental approach to forming N-substituted propanamides is the direct condensation of a carboxylic acid with an amine or the reaction of an amine with a more reactive acyl derivative. numberanalytics.com
Coupling Agent-Mediated Amidation: Direct condensation of propanoic acid with an aniline (B41778) derivative is typically inefficient and requires high temperatures. To facilitate the reaction under milder conditions, coupling agents are employed. Reagents such as 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) are widely used to activate the carboxylic acid, enabling nucleophilic attack by the amine. acs.org This method is common in the synthesis of complex molecules due to its reliability and tolerance of various functional groups. acs.org Research on the synthesis of related amino amides demonstrates the use of EDCI in dichloromethane (B109758) (DCM) at room temperature for effective amide bond formation. acs.org
Acyl Halide-Based Amidation: A highly effective method involves the conversion of propanoic acid to a more electrophilic species, such as propanoyl chloride. This acyl halide reacts readily with aryl amines, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. This approach is noted for its high yields, with syntheses of related N-phenylpropanamide derivatives reporting yields exceeding 85% for the acylation step.
Radical Condensation: A novel approach involves the radical condensation of benzylic alcohols with acetamides to generate 3-arylpropanamides. nih.govrsc.org This transformation, mediated by potassium tert-butoxide, proceeds through a radical pathway where the alcohol's radical anion couples with the amide's enolate. nih.govrsc.org While this method builds the aryl-C-C backbone before amidation, it represents an innovative route to substituted propanamides.
Table 1: Comparison of Common Amidation Methods for N-Aryl Amide Synthesis
| Method | Activating Agent / Precursor | Typical Conditions | Advantages | Common Yields |
|---|---|---|---|---|
| Direct Coupling | EDCI, HOBt, etc. | Room Temp, Anhydrous Solvent (e.g., DCM) | High functional group tolerance, mild conditions. acs.orgnih.gov | 60-95% acs.org |
| Acyl Halide | Propanoyl Chloride | Room Temp, Base (e.g., Pyridine) | High reactivity, fast reactions. | >85% |
| Radical Condensation | Potassium tert-butoxide | Elevated Temperature | Utilizes readily available alcohols and amides. nih.gov | 72-85% nih.gov |
Alkylation can occur at various positions on the N-phenylpropanamide scaffold, leading to a diverse array of derivatives. Strategies often focus on the nitrogen of the amide or a substituent on the phenyl ring or a precursor molecule.
N-Alkylation of Precursor Amines: A common strategy in multi-step syntheses is the N-alkylation of a precursor piperidine (B6355638) or aniline derivative prior to acylation with the propanoyl group. nih.govgoogle.com For instance, in the synthesis of fentanyl analogues, the secondary amine of an N-arylpiperidine is alkylated using various alkyl halides before the final propionylation step. nih.gov
Deoxygenative Alkylation: Recent advances have demonstrated the deoxygenative alkylation of tertiary amides using alkyl iodides under visible light. sciengine.com This method allows for the direct conversion of an amide carbonyl group into a C-C bond, building structurally diverse tertiary alkylamines from amide precursors. sciengine.com While this modifies the core structure, it showcases an advanced alkylation technique relevant to amide chemistry.
Alkylation of Ring Systems: In complex heterocyclic derivatives of N-phenylpropanamides, alkylation is a key derivatization step. For example, the piperidine nitrogen in fentanyl-related structures is alkylated with side chains like 2-(2-thienyl)ethyl or tetrazolylethyl groups to generate specific target molecules. google.com
Table 2: Alkylation Approaches in the Synthesis of N-Phenylpropanamide Analogues
| Alkylation Target | Reagents | Purpose | Example Product Class |
|---|---|---|---|
| Precursor Amine (Piperidine-N) | Alkyl Halides (e.g., 2-phenylethylbromide) | Introduce key side chains before acylation. nih.gov | Fentanyl Analogues nih.gov |
| Precursor Alcohol (Hydroxymethyl) | NaH, Methyl Iodide | Conversion of alcohol to an ether group. google.com | Alfentanil Precursors google.com |
| Amide (Deoxygenative) | Alkyl Iodides, Visible Light, Ir Catalyst | Direct conversion of C=O to C-Alkyl bond. sciengine.com | Tertiary Alkylamines sciengine.com |
Catalytic methods for amide bond formation are gaining prominence as they offer more sustainable and atom-economical alternatives to stoichiometric reagents. researchgate.net
Metal-Catalyzed Amidation: Various transition metals, including ruthenium, palladium, and copper, have been used to catalyze amide formation. diva-portal.orgrsc.org These methods can involve the oxidative coupling of alcohols or aldehydes with amines or the direct coupling of esters and amines. rsc.org Molybdenum-based catalysts have shown high chemoselectivity in the hydrosilylation of tertiary amides to amines. diva-portal.org
Copper-Catalyzed N-Arylation: The Ullmann-type condensation, a copper-catalyzed N-arylation of primary amides with aryl halides, is a powerful tool. nih.gov This has been successfully integrated with biocatalysis, where an enzyme (nitrile hydratase) first converts a nitrile to a primary amide, which is then arylated in situ using a copper catalyst to yield N-aryl amides. nih.gov
Boron-Based Catalysis: Boronic acids have emerged as attractive catalysts for direct amidation. researchgate.net They are air-stable, inexpensive, and have low toxicity, making them a greener alternative to many traditional coupling reagents.
Table 3: Overview of Catalytic Systems for Amide Bond Formation
| Catalyst Type | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Ruthenium Complexes | Hydrogenation / Deoxygenation | Amides | Can yield amines or alcohols depending on conditions. diva-portal.org |
| Copper / Palladium | Coupling / Carbonylation | Amines + Esters/Aryl Halides | Versatile for C-N bond formation. rsc.orgnih.gov |
| Boronic Acids | Direct Amidation | Carboxylic Acids + Amines | Low toxicity, air-stable, sustainable. researchgate.net |
| Molybdenum Complexes | Hydrosilylation | Tertiary Amides | High chemoselectivity for amide reduction. diva-portal.org |
Targeted Synthesis of this compound and its Isomers
The specific synthesis of this compound leverages the foundational reactions of amidation, with careful selection of precursors and optimization of reaction conditions to ensure high yield and purity of the desired 3-ethoxy isomer.
The logical precursors for the synthesis of this compound are 3-ethoxyaniline (B147397) and a propanoyl synthon. The synthesis closely mirrors that of its methoxy (B1213986) analogue, N-(3-methoxyphenyl)butanamide, for which synthetic procedures have been documented. acs.org
Precursors:
Amine: 3-Ethoxyaniline is the key precursor, providing the substituted phenyl ring.
Acyl Source: Propanoic acid, activated with a coupling agent like EDCI, or the more reactive propanoyl chloride can be used. acs.org
Reaction Conditions: A typical laboratory synthesis would involve dissolving 3-ethoxyaniline in an anhydrous aprotic solvent such as dichloromethane (DCM). To this solution, propanoic acid and a coupling agent like EDCI would be added. acs.org The reaction is generally stirred at room temperature for several hours (e.g., 24 hours) to ensure completion. The workup typically involves washing the reaction mixture with aqueous solutions to remove the coupling agent byproducts and any unreacted starting materials, followed by drying and concentration to yield the crude product, which can be further purified by crystallization or chromatography. acs.org
Table 4: Proposed Synthesis Parameters for this compound
| Parameter | Details | Rationale / Reference |
|---|---|---|
| Amine Precursor | 3-Ethoxyaniline | Provides the target N-(3-ethoxyphenyl) moiety. |
| Acyl Precursor | Propanoic Acid | Provides the propanamide backbone. |
| Coupling Agent | EDCI (1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide) | Activates the carboxylic acid for amidation under mild conditions. acs.org |
| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic solvent that dissolves reactants well. acs.org |
| Temperature | Room Temperature | Sufficient for EDCI-mediated coupling. acs.org |
| Purification | Crystallization or Column Chromatography | To isolate the pure product from reagents and byproducts. acs.org |
Microwave-assisted organic synthesis has become a valuable tool for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.org This technology has been successfully applied to the synthesis of complex molecules containing a propanamide moiety. sciforum.netmdpi.com
In the synthesis of piperidine-based triazole compounds, a library of N-substituted-2-bromopropanamides was first prepared from various amines. These electrophilic propanamides were then reacted with a triazole-thioether nucleophile under both conventional and microwave-assisted protocols. researchgate.netmdpi.com The results demonstrated a significant rate enhancement under microwave irradiation. For example, syntheses that required 8-16 hours of stirring at room temperature were completed in just 33-90 seconds in a microwave synthesizer, with yields often improving from good to excellent (e.g., 75-85% conventionally to 82-94% with microwaves). rsc.orgmdpi.com This highlights the potential for microwave assistance to be a highly efficient method for the final coupling step in a synthesis of this compound or its derivatives. rsc.org
Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis for Triazole-Propanamide Hybrids
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | 8-16 hours | 75-85% | mdpi.com |
| Microwave-Assisted | 33-90 seconds | 82-94% | rsc.orgmdpi.com |
Chemical Reactivity Profiles of this compound Structures
The chemical behavior of this compound and its analogues is dictated by the reactivity of its constituent parts. The amide bond, the aromatic ethoxyphenyl ring, and the propanamide backbone each offer distinct sites for chemical transformation.
Condensation Reactions of Amine and Carbonyl Functionalities
While this compound itself does not possess a free amine for direct condensation, its synthesis is a prime example of a condensation reaction, typically involving the acylation of 3-ethoxyaniline with propanoyl chloride or a related activated carboxylic acid derivative. vulcanchem.com For analogues that do contain additional amine or carbonyl functionalities, condensation reactions are a key synthetic tool.
For instance, the synthesis of more complex structures often involves reacting a precursor amine with a carbonyl compound in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or via the formation of an acid chloride. smolecule.com The amide carbonyl of the propanamide group itself is generally unreactive towards typical condensation reactions but can participate in intramolecular cyclizations under specific conditions, particularly when coordinated with a Lewis acid. google.com
Hydrolytic Stability and Amide Bond Cleavage
The amide bond is the most labile linkage in the this compound scaffold under physiological and laboratory conditions. Its stability is pH-dependent, and the bond can be cleaved through hydrolysis.
Acidic and Basic Hydrolysis : Under both acidic and basic conditions, the amide bond can be hydrolyzed to yield the parent amine (3-ethoxyaniline) and carboxylic acid (propanoic acid). smolecule.comevitachem.comevitachem.com This reaction is a standard consideration in the stability profiling of amide-containing compounds.
Forced Degradation Studies : The hydrolytic stability can be systematically evaluated through forced degradation studies, where the compound is exposed to a range of pH buffers (e.g., pH 1 to 9) at elevated temperatures (e.g., 37°C) to determine the rate of degradation. The presence of electron-withdrawing or -donating substituents on the phenyl ring can influence the rate of hydrolysis.
Enzymatic Cleavage : In biological systems, amide bonds can also be susceptible to cleavage by amidase or protease enzymes, although the specific susceptibility of this compound would depend on recognition by specific enzymes.
The general stability of the amide bond makes it a robust linker in many chemical structures, yet its potential for cleavage allows for its use in prodrug strategies. medipol.edu.tr
Electrophilic Aromatic Substitution on the Ethoxyphenyl Moiety
The ethoxyphenyl ring is a key site for chemical modification through electrophilic aromatic substitution. The reactivity of the ring is influenced by its substituents: the activating ethoxy group and the deactivating (under certain conditions) propanamide group.
Lewis Acid Influence : In the presence of a Lewis acid like aluminum chloride (AlCl₃), the amide carbonyl can coordinate with the catalyst. google.com This coordination dramatically increases the electron-withdrawing nature of the amide substituent, converting it into a strong deactivator and meta-director, thereby hindering electrophilic substitution on the ring. google.com
Typical Reactions : Subject to these electronic influences, the ethoxyphenyl ring can undergo various electrophilic substitution reactions, such as halogenation (with Br₂), nitration (with HNO₃), and Friedel-Crafts reactions, often requiring a catalyst.
| Reaction | Reagent | Catalyst | Expected Major Products (Positional Isomers) |
| Bromination | Br₂ | FeBr₃ | N-(2-bromo-5-ethoxyphenyl)propanamide, N-(4-bromo-3-ethoxyphenyl)propanamide |
| Nitration | HNO₃ | H₂SO₄ | N-(5-ethoxy-2-nitrophenyl)propanamide, N-(3-ethoxy-4-nitrophenyl)propanamide |
| Friedel-Crafts Acylation | RCOCl | AlCl₃ | Likely inhibited due to amide-catalyst complexation google.com |
This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.
Oxidation and Reduction Pathways of Propanamide Scaffolds
The propanamide scaffold itself offers sites for both oxidation and reduction, allowing for significant structural transformations.
Reduction of the Amide Carbonyl : The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-), converting the propanamide into a propanamine derivative. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes under anhydrous conditions. evitachem.com This reaction is fundamental for converting amides to the corresponding amines, significantly altering the molecule's chemical properties.
Oxidation Pathways : The propanamide scaffold is generally stable towards oxidation. However, the benzylic position of the ethoxy group or other alkyl substituents on the aromatic ring could be susceptible to oxidation under strong oxidizing conditions (e.g., using KMnO₄ or CrO₃) to form carboxylic acids or ketones. Furthermore, in biological systems or under specific chemical conditions that generate reactive oxygen species (ROS), oxidative degradation of the scaffold could occur, potentially leading to chain cleavage or modification. nih.govnih.gov
Derivatization Strategies for Structural Modification and Library Generation
The this compound scaffold is a versatile template for creating large libraries of analogues for chemical and biological screening. Derivatization can be targeted at several key positions on the molecule.
Modification of the Aromatic Ring : The ethoxyphenyl ring can be modified by introducing various substituents (e.g., halogens, nitro groups, alkyl groups, sulfonamides) through electrophilic substitution, as discussed previously. ontosight.ai The ethoxy group itself can be replaced with other alkoxy, aryloxy, or hydroxyl groups to modulate properties like solubility and lipophilicity.
Variation of the Acyl Chain : The propanoyl group can be altered. The chain length can be extended or shortened (e.g., ethanamide, butanamide). Substituents can also be introduced along the alkyl chain to introduce new functional groups or chiral centers. medipol.edu.tr
N-Substitution : While the parent compound is an N-aryl amide, related structures can be synthesized from different aniline derivatives, effectively changing the substitution pattern on the nitrogen-linked phenyl ring. smolecule.com This is a common strategy in creating compound libraries. vulcanchem.com
The combination of these strategies allows for a combinatorial approach to generating a diverse library of compounds with varied physicochemical and biological properties. acs.org
| Analogue Name | Structural Difference from this compound | Reference |
| N-ethyl-N-(3-methylphenyl)propanamide | Ethyl group on nitrogen; methyl instead of ethoxy on phenyl ring (meta position) | |
| 3-Chloro-N-(4-ethoxyphenyl)propanamide | Chloro substituent on the propanamide chain; ethoxy group at para position | |
| 3-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)propanamide | Bromophenylsulfonyl group on propanamide chain; ethoxy group at para position | ontosight.ai |
| N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide | Methoxy instead of ethoxy; additional oxo-phenyl group on propanamide chain | vulcanchem.com |
Advanced Spectroscopic and Structural Elucidation of N 3 Ethoxyphenyl Propanamide and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For N-(3-ethoxyphenyl)propanamide, both ¹H and ¹³C NMR provide definitive information about the ethoxy, propanamide, and aromatic components of the structure.
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment. The ethoxy group on the phenyl ring gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, a pattern typical for an ethyl group. Protons of the propanamide side chain, specifically the methylene group adjacent to the carbonyl (C=O) and the terminal methyl group, appear as a quartet and a triplet, respectively.
The aromatic protons on the substituted phenyl ring exhibit complex splitting patterns in the aromatic region of the spectrum (typically δ 6.5-7.5 ppm). Their specific chemical shifts and multiplicities are influenced by the electronic effects of both the amide and ethoxy substituents. A broad singlet corresponding to the amide (N-H) proton is also expected, with its chemical shift being sensitive to solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Signal Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| Amide (N-H) | 7.5 - 8.5 | Broad Singlet |
| Aromatic (Ar-H) | 6.7 - 7.4 | Multiplet |
| Ethoxy (-OCH₂CH₃) | ~4.0 | Quartet |
| Propanamide (-COCH₂CH₃) | ~2.4 | Quartet |
| Ethoxy (-OCH₂CH₃) | ~1.4 | Triplet |
Note: Predicted values are based on data from analogous compounds.
The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. The carbonyl carbon of the amide group is readily identifiable by its characteristic downfield chemical shift, typically in the range of δ 170-175 ppm. The carbon atoms of the aromatic ring appear between δ 110-160 ppm, with the carbon atom directly bonded to the ethoxy group's oxygen (C-O) appearing furthest downfield in this region. The aliphatic carbons of the ethoxy and propanamide groups are found in the upfield region of the spectrum. Computational studies on related structures like N-phenylpropanamide aid in the precise assignment of these signals. dergipark.org.trresearchgate.net
Table 2: Predicted ¹³C NMR Signal Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 171 - 173 |
| Aromatic (C-O) | 158 - 160 |
| Aromatic (C-N) | 138 - 140 |
| Aromatic (C-H) | 110 - 130 |
| Ethoxy (-OCH₂) | 63 - 65 |
| Propanamide (-CH₂CO) | 29 - 31 |
| Ethoxy (-CH₃) | 14 - 16 |
Note: Predicted values are based on data from analogous compounds.
To unambiguously confirm the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY: A ¹H-¹H COSY spectrum would confirm the connectivity of adjacent protons. Key correlations would be observed between the methyl and methylene protons of the ethoxy group, and similarly between the methyl and methylene protons of the propanamide side chain. It would also reveal the coupling network among the protons on the aromatic ring.
HSQC: This experiment correlates directly bonded proton and carbon atoms. It would link the proton signals from Table 1 to their corresponding carbon signals in Table 2, for instance, confirming which proton signal at ~4.0 ppm corresponds to the ethoxy methylene carbon at ~64 ppm.
HMBC: This technique reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. Crucial HMBC correlations would include the one between the amide N-H proton and the carbonyl carbon, and correlations from the aromatic protons to the carbons within the ring, definitively establishing the substitution pattern.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The IR and Raman spectra of this compound are dominated by vibrations characteristic of the secondary amide and substituted benzene (B151609) moieties.
N-H Stretch: A strong band typically appears in the IR spectrum between 3200 and 3300 cm⁻¹, corresponding to the N-H stretching vibration of the amide group. Its position can indicate the extent of hydrogen bonding. researchgate.net
Amide I Band: This is one of the most intense and useful bands in the IR spectrum of amides, appearing in the 1630-1680 cm⁻¹ region. It arises primarily from the C=O stretching vibration.
Amide II Band: Found between 1510 and 1570 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations.
Aromatic Vibrations: The phenyl group gives rise to several characteristic bands. C-H stretching vibrations are observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
Ether Linkage: The asymmetric C-O-C stretching of the aryl-alkyl ether is expected to produce a strong band around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹.
For a precise analysis, experimental IR and Raman data are often compared with theoretical calculations. Quantum chemical methods, such as Density Functional Theory (DFT), are used to compute the vibrational frequencies of the optimized molecular structure. dergipark.org.trresearchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled using an appropriate factor to improve agreement with the experimental data. This combined experimental and theoretical approach allows for a more confident and detailed assignment of the observed vibrational modes.
Table 3: Representative Vibrational Wavenumbers for N-Aryl Amides
| Vibrational Assignment | Typical Experimental Wavenumber (cm⁻¹) | Nature of Vibration |
|---|---|---|
| N-H Stretch | 3280 - 3240 | Stretching |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching |
| Aliphatic C-H Stretch | 2980 - 2850 | Stretching |
| Amide I | 1670 - 1650 | C=O Stretch |
| Amide II | 1550 - 1530 | N-H Bend + C-N Stretch |
| Aromatic C=C Stretch | 1600, 1580, 1490, 1450 | Ring Stretching |
Note: Values are based on data for acetanilide (B955) and other N-aryl amide analogues. dergipark.org.trresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-phenylpropanamide |
| 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide |
| 3-(methoxyimino)-N-(4-phenoxyphenyl)propanamide |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitionsnih.govacs.orgtjpr.org
The electronic absorption spectrum of this compound is primarily dictated by the electronic transitions within its two main chromophores: the substituted phenyl ring and the amide group. The interaction of these groups determines the position and intensity of the absorption bands in the ultraviolet (UV) region. The expected transitions are of the types π → π* and n → π*. libretexts.org
Computational studies on the analogue N-phenylpropanamide, using time-dependent density functional theory (TD-DFT), provide insight into the nature of these transitions. For N-phenylpropanamide, the main electronic transitions are associated with the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netdergipark.org.tr The HOMO is typically localized on the phenyl ring, while the LUMO is often centered on the amide group and the ring. The energy difference between these frontier orbitals corresponds to the π → π* transition. dergipark.org.tr The amide group also possesses non-bonding electrons (n) on the oxygen and nitrogen atoms, which can be excited to an anti-bonding π* orbital (n → π* transition). These transitions are generally of lower energy (longer wavelength) but also have a much lower probability, resulting in weak absorption bands. libretexts.org
In this compound, the presence of the ethoxy group (-OCH2CH3) on the phenyl ring acts as an auxochrome. An auxochrome is a group of atoms that, when attached to a chromophore, modifies its ability to absorb light. The oxygen atom in the ethoxy group has lone pairs of electrons that can be delocalized into the π-system of the benzene ring, an effect known as a positive mesomeric or resonance effect (+M). This has two main consequences:
A noticeable bathochromic shift of 10–20 nm has been observed for chlorinated N-cyclopropylaniline analogues, which also feature secondary, low-intensity absorption bands from n → π* transitions. acs.org
Therefore, this compound is expected to exhibit a primary absorption band (π → π) at a wavelength longer than that of unsubstituted N-phenylpropanamide, likely in the 240-280 nm range, and a much weaker n → π transition at a longer wavelength. libretexts.orgacs.orgslideshare.net
| Transition Type | Chromophore | Expected Wavelength (λmax) | Relative Intensity |
|---|---|---|---|
| π → π | Phenyl Ring / Amide C=O | ~240-280 nm | High |
| n → π | Amide C=O | > 280 nm | Low |
Mass Spectrometry for Molecular Identification and Fragmentation Pathwaysresearchgate.netresearchgate.netajol.infobenchchem.comsmolecule.com
Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. In electron ionization (EI-MS), the molecule is ionized to form a molecular ion (M•+), which then undergoes a series of fragmentation reactions to produce smaller, characteristic ions.
The molecular weight of this compound (C11H15NO2) is 193.24 g/mol. The mass spectrum would be expected to show a molecular ion peak [M]•+ at m/z 193.
The fragmentation of N-aryl propanamides is well-documented and follows predictable pathways. tjpr.orgoup.com For this compound, the primary fragmentation routes are expected to be:
Analysis of the simple propanamide molecule shows that the base peak is often the [O=C-NH2]+ ion at m/z 44, resulting from the loss of the ethyl group. docbrown.info For this compound, the corresponding fragment would be [O=C-NH-C6H4-OC2H5]+.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 193 | [C11H15NO2]•+ | Molecular Ion (M•+) |
| 165 | [C9H11NO2]•+ | Loss of ethene (C2H4) via McLafferty Rearrangement |
| 164 | [C9H10NO2]+ | Loss of ethyl radical (•C2H5) via α-cleavage |
| 137 | [C8H11NO]•+ | 3-ethoxyaniline radical cation |
| 109 | [C6H5O]+ | Loss of •C2H5 from the 3-ethoxyphenoxy cation |
| 57 | [C3H5O]+ | Propanoyl cation |
X-ray Crystallography for Solid-State Structural Determination
While specific single-crystal X-ray diffraction data for this compound is not available in the surveyed literature, extensive structural information can be inferred from the crystallographic analysis of its close analogues, such as 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide and other N-aryl amides. researchgate.netresearchgate.net These studies provide a robust framework for understanding the solid-state conformation, molecular geometry, and intermolecular interactions that dictate the crystal packing of this compound.
Crystal Packing and Unit Cell Parametersacs.orgbenchchem.com
The crystal structure of the related compound 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide reveals an orthorhombic crystal system belonging to the space group P212121. researchgate.net It is common for such amide derivatives to crystallize in centrosymmetric or non-centrosymmetric space groups like P21/c, Pbca, or P212121 depending on the substituents and their ability to form chiral or non-chiral packing arrangements. researchgate.netacs.org
The unit cell parameters for an analogue provide a quantitative measure of the repeating unit within the crystal lattice. For 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, these parameters have been determined at a temperature of 173 K. researchgate.net These values are influenced by the size of the molecule and the efficiency of its packing in the solid state, which is largely governed by intermolecular forces like hydrogen bonding and van der Waals interactions.
| Parameter | Value |
|---|---|
| Empirical formula | C16H17NO3 |
| Crystal system | Orthorhombic |
| Space group | P212121 |
| a (Å) | 7.9882 (2) |
| b (Å) | 11.4053 (3) |
| c (Å) | 16.2381 (5) |
| Volume (Å3) | 1479.42 (7) |
| Z (molecules per unit cell) | 4 |
| Temperature (K) | 173 |
Bond Lengths, Bond Angles, and Dihedral Anglesnih.govacs.orgtjpr.orgbenchchem.com
The molecular geometry of this compound can be predicted based on data from related structures. researchgate.netresearchgate.net The amide group is characteristically planar due to the resonance between the nitrogen lone pair and the carbonyl π-system. This results in a C-N bond length that is shorter than a typical single C-N bond but longer than a C=N double bond. Computational studies on N-phenylpropanamide calculated the N-C(phenyl) and N-C(carbonyl) bond lengths to be 1.413 Å and 1.378 Å, respectively. researchgate.netdergipark.org.tr The carbonyl bond (C=O) length was computed to be 1.218 Å. researchgate.netdergipark.org.tr
In the crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, the experimentally determined bond lengths are consistent with these theoretical values, with the C=O bond at 1.236(2) Å and the amide C-N bonds at 1.340(2) Å and 1.420(3) Å. researchgate.net The bond angles around the amide group are expected to be close to 120°, reflecting sp2 hybridization. For instance, the O=C-N and C-N-C angles in the analogue were found to be 121.9(2)° and 126.8(2)°, respectively. researchgate.net
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Length | Angle | Value |
| C=O | 1.236(2) | O=C-N | 121.9(2) |
| N-C(carbonyl) | 1.340(2) | O=C-C | 121.7(2) |
| N-C(phenyl) | 1.420(3) | C-N-C(carbonyl) | 126.8(2) |
| C(carbonyl)-C(α) | 1.512(3) | N-C(carbonyl)-C | 116.4(2) |
Intermolecular Hydrogen Bonding Networks and Crystal Stabilitynih.govacs.orgtjpr.orgbenchchem.com
The stability of the crystal lattice of this compound is predominantly achieved through a network of intermolecular hydrogen bonds. The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust supramolecular structures. nih.govacs.org
In the solid state, acetanilides and related N-aryl amides typically form chains or sheets via intermolecular N-H···O=C hydrogen bonds. researchgate.netbohrium.com This interaction is a defining feature of the crystal packing. In the crystal structure of acetanilide, molecules are linked into chains by these hydrogen bonds. researchgate.net Computational studies on an N-phenylpropanamide dimer, simulating this interaction, calculated an N···O distance of 3.034 Å and a nearly linear N-H···O angle of 175.0°. researchgate.net This strong hydrogen bond is the primary force driving the self-assembly of the molecules in the crystal.
| Interaction Type | Donor | Acceptor | Typical Supramolecular Motif |
|---|---|---|---|
| Strong Hydrogen Bond | N-H (amide) | C=O (amide) | Chains or Dimers |
| Weak Hydrogen Bond | C-H (aryl/alkyl) | C=O (amide) | Cross-linking of chains/layers |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Stacked columns or layers |
Computational Chemistry and Theoretical Analysis of N 3 Ethoxyphenyl Propanamide Molecular Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules. jksus.orgtandfonline.com Methods like DFT with the B3LYP functional and basis sets such as 6-311+G(d,p) are commonly used to obtain reliable information on geometric and electronic properties. dergipark.org.trresearchgate.netresearchgate.net These calculations provide a foundational understanding of the molecule in its ground state.
Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-(3-ethoxyphenyl)propanamide, this involves optimizing all bond lengths, bond angles, and dihedral angles.
The structure features several rotatable bonds, including the C-N amide bond, the bond connecting the nitrogen to the phenyl ring, and the bonds within the ethoxy and propyl groups. This flexibility gives rise to multiple possible conformers. The amide linkage typically exhibits a planar geometry due to resonance, while the orientation of the ethoxy group relative to the amide group can create different stable conformers. Conformational analysis aims to identify these low-energy conformers and understand the energy barriers between them. While specific optimized parameters for this compound are not available, data from the analogous compound N-phenylpropanamide, calculated at the B3LYP/6-311+G(d,p) level, can provide representative values. dergipark.org.trresearchgate.net
Table 1: Predicted Geometrical Parameters for an Analogous Propanamide Structure Data based on calculations for N-phenylpropanamide. dergipark.org.trresearchgate.net
| Parameter | Bond | Calculated Value (Å) |
|---|---|---|
| Bond Length | C=O | 1.218 |
| Bond Length | N-C (amide) | 1.378 |
| Bond Length | N-C (phenyl) | 1.413 |
| Bond Length | C-C (amide chain) | 1.528 |
| Parameter | Angle | Calculated Value (°) |
| Bond Angle | O=C-N | 123.8 |
| Bond Angle | C-N-C | 129.5 |
| Bond Angle | N-C-C | 114.0 |
The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. scirp.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted phenyl ring, while the LUMO may be distributed across the amide group. researchgate.net This distribution dictates the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies from Propanamide Derivatives Illustrative data from theoretical studies on similar compounds. scirp.org
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Propanamide | -7.34 | 0.45 | 7.79 |
| N,N-dimethylformamide | -6.89 | -0.03 | 6.86 |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards charged species. uantwerpen.beresearchgate.net The MEP map illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.
In this compound, the most negative potential is expected to be concentrated around the oxygen atoms of the carbonyl and ethoxy groups, making them primary sites for electrophilic interaction. dergipark.org.trresearchgate.net The area around the amide hydrogen (N-H) would exhibit a positive potential, indicating its role as a hydrogen bond donor. ljmu.ac.uk The phenyl ring itself will show a varied potential based on the influence of the ethoxy substituent.
Computational methods can predict spectroscopic data, which serves as a valuable counterpart to experimental characterization. dergipark.org.trresearchgate.net
Infrared (IR) Spectroscopy: Theoretical calculations can predict vibrational frequencies. For this compound, key predicted IR peaks would include the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the amide group (around 1660-1680 cm⁻¹), and C-O-C stretches from the ethoxy group (around 1219 and 1040 cm⁻¹). ias.ac.innih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C can be calculated. Aromatic protons on the phenyl ring are typically expected between 6.0 and 8.0 ppm. researchgate.net The protons of the ethyl groups in the propanamide and ethoxy moieties would have distinct signals in the aliphatic region of the ¹H NMR spectrum. rsc.orgmdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions. dergipark.org.tr The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the aromatic ring.
Table 3: Representative Spectroscopic Data for Substituted Propanamides Data from experimental analysis of similar compounds. ias.ac.innih.gov
| Spectroscopy | Functional Group/Proton | Expected Range |
|---|---|---|
| IR | N-H stretch | ~3280-3480 cm⁻¹ |
| IR | C=O stretch | ~1660-1680 cm⁻¹ |
| IR | C-O-C stretch | ~1040-1220 cm⁻¹ |
| ¹H NMR | -NH- proton | ~8.65-9.95 ppm |
| ¹H NMR | Aromatic protons | ~6.80-7.50 ppm |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum calculations analyze static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational space available to the molecule under specific conditions (e.g., in a solvent at a certain temperature). For a flexible molecule like this compound, MD is crucial for understanding the dynamic range of its conformations, the stability of different conformers, and the transitions between them. Such simulations can reveal how the ethoxy and propanamide chains move and interact with their environment, which is information that static models cannot provide.
Tautomerism and Isomerism Investigations in Propanamide Derivatives
Isomerism describes compounds with the same molecular formula but different structural arrangements. In propanamide derivatives, several types of isomerism are relevant.
Conformational Isomerism: As discussed, this arises from rotation around single bonds. The orientation of the ethoxy group and the conformation of the propanamide chain lead to various conformers of this compound.
Tautomerism: Tautomers are isomers that readily interconvert, often through the migration of a proton. aakash.ac.in The amide group in this compound can theoretically exhibit amide-imidol tautomerism, where a proton migrates from the nitrogen to the carbonyl oxygen, forming a C=N double bond and an -OH group (the imidol form). While the amide form is overwhelmingly more stable for simple amides, this equilibrium can be influenced by substitution and environmental factors. researchgate.netjyu.fi
Structural Isomerism: this compound has structural isomers, such as N-(2-ethoxyphenyl)propanamide and N-(4-ethoxyphenyl)propanamide, which differ in the substitution pattern on the phenyl ring.
Structure Activity Relationship Sar Studies of N 3 Ethoxyphenyl Propanamide and Its Analogues
Influence of Ethoxyphenyl Substitution Pattern on Biological Interactions
The position of the ethoxy group on the phenyl ring is a critical determinant of a molecule's physicochemical properties and its subsequent biological interactions. The substitution pattern—ortho (2-), meta (3-), or para (4-)—influences factors such as electron distribution, steric hindrance, and lipophilicity, which in turn affect how the compound binds to receptors or enzymes.
For instance, the N-(2-ethoxyphenyl) group is noted for its electron-donating effects, which can influence the reactivity of the amide nitrogen. vulcanchem.com In contrast, a 4-ethoxyphenyl substituent provides moderate hydrophobicity, a property that can enhance interactions with lipophilic pockets in biological targets. This group's ability to engage in hydrophobic interactions is a key factor in its mechanism of action. Similarly, the presence of a methoxy (B1213986) group, a close analogue to the ethoxy group, has been implicated in neuroprotective effects. vulcanchem.com
In a series of quinoxaline-3-propanamides, the position of a hydroxyl group (a bioisostere for the ethoxy group's oxygen) on the terminal phenyl ring significantly impacted cytotoxic activity. nih.gov The para-substituted analogue (4-OH) was more active than the ortho-substituted (2-OH) version, an effect attributed to the combined inductive and mesomeric (+I and +M) effects from the para position, compared to only the inductive (+I) effect from the ortho position. nih.gov This highlights how the substitution pattern governs the electronic properties and, consequently, the biological activity of the entire molecule.
Table 1: Influence of Aromatic Ring Substitution on Biological Activity
| Compound Class | Substituent Position | Observed Effect on Activity | Reference |
|---|---|---|---|
| Phenylpropanamides | 2-ethoxy | Contributes electron-donating effects. | vulcanchem.com |
| Phenylpropanamides | 4-ethoxy | Provides moderate hydrophobicity, enhancing lipophilicity. | |
| Quinoxaline-3-propanamides | 4-OH vs. 2-OH | 4-OH derivative showed higher cytotoxicity, attributed to electronic effects (+I, +M). | nih.gov |
Role of the Propanamide Backbone in Receptor Binding and Enzyme Inhibition
The propanamide backbone serves as a crucial scaffold, correctly positioning the aromatic rings and other functional groups for optimal interaction with biological targets. evitachem.com This backbone is not merely a passive linker; its structural features, including the amide bond and the propyl chain, are vital for activity. The amide group itself can participate in hydrogen bonding, a key interaction for anchoring a ligand to a receptor or enzyme active site. evitachem.com
The importance of the propanamide structure is often demonstrated when it is altered or replaced. In one study of piperazine (B1678402) derivatives, replacing the propanamide backbone with a thioether linker resulted in a compound with a novel scaffold and a different biological profile, highlighting the contribution of the original backbone to receptor selectivity. The inherent flexibility and defined length of the propanamide chain are essential for spanning the distance between binding pockets in a target protein.
Furthermore, the propanamide core contains both hydrophilic (amide) and hydrophobic (aliphatic chain) regions, allowing for a range of potential interactions with diverse biological targets. Modifications to this backbone, such as hydrolysis of the amide bond or reduction of the carbonyl group, can lead to derivatives with significantly different biological activities. evitachem.com
Impact of Terminal Substituents on Biological Activity Profiles
The introduction of various terminal substituents, particularly aromatic and heterocyclic rings, is a common strategy to modulate the pharmacological profile of the core N-(ethoxyphenyl)propanamide structure. These modifications can drastically alter potency, selectivity, and mechanism of action.
The addition of diverse heterocyclic systems to the propanamide scaffold has yielded compounds with a wide array of biological activities, from anticancer to antimicrobial and CNS-related effects.
Piperazine: Piperazine-containing propanamides have been extensively studied as ligands for serotonin (B10506) and dopamine (B1211576) receptors. nih.gov In a series of N-substituted 3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide analogues, all compounds showed high affinity for 5-HT1A receptors. nih.gov The volume of the amide substituent was found to be a critical factor for affinity at 5-HT2A receptors. nih.gov Other research has identified piperazine derivatives with potential antipsychotic and anticancer activities, where the piperazine ring is key to binding receptors and enzymes.
Triazole: Novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were used to synthesize compounds bearing 1,2,4-triazole (B32235) moieties. nih.gov These compounds exhibited significant antioxidant and anticancer activities. nih.gov For instance, 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was identified as the most active compound against a glioblastoma cell line. nih.gov The 1,2,3-triazole core, synthesized via azide-alkyne cycloaddition, is recognized as a pharmacophore system that can produce potent antifungal agents. semanticscholar.org
Quinazolinone/Quinoxaline: A structure-activity relationship study of Spautin-1, a quinazolinamine derivative, led to the discovery of potent NEK4 kinase inhibitors for non-small cell lung cancer (NSCLC). mdpi.com The study found that N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines were significantly more effective than the parent compound. mdpi.com Similarly, novel quinoxaline-3-propanamides have been developed as VEGFR-2 inhibitors. nih.gov In this series, compound 14 (3-(6-Chloro-1,2-dihydro-2-oxoquinoxalin-3-yl)-N-(4-methoxyphenyl) propanamide) showed potent VEGFR-2 inhibitory activity and induced apoptosis in cancer cells. nih.gov
Thiadiazole and Thiazole (B1198619): Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide bearing a thiadiazole ring were synthesized and evaluated for biological activity. nih.gov In a related scaffold, N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide has been investigated for antimicrobial, antifungal, and anticancer effects, with its mechanism potentially involving the inhibition of enzymes crucial for cancer cell proliferation. smolecule.com The replacement of sulfur with selenium in these five-membered rings (e.g., 1,3-selenazoles) has also been explored, often leading to compounds with higher antibacterial activity compared to their thiazole counterparts. mdpi.com
Pyrazole (B372694): A series of triarylpyrazole derivatives featuring a propanamide tail were synthesized and tested for antiproliferative activity. nih.gov Compounds such as N-(3-(3-(4-Chloro-3-methoxyphenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)phenyl)-3-(piperidin-1-yl)propanamide demonstrated the integration of the pyrazole core with a propanamide linker to create complex, biologically active molecules. nih.gov
Table 2: Biological Activity of Propanamide Analogues with Heterocyclic Modifications
| Heterocyclic Core | Example Biological Activity | Key SAR Finding | Reference(s) |
|---|---|---|---|
| Piperazine | 5-HT1A Receptor Affinity | The volume of the amide substituent is crucial for 5-HT2A affinity. | nih.gov |
| 1,2,4-Triazole | Anticancer (Glioblastoma) | A terminal 4-fluorophenyl group on the triazole derivative enhanced cytotoxicity. | nih.gov |
| Quinazolinone | Kinase Inhibition (NEK4) | Increasing the chain length between the amine and phenyl group dramatically increased activity. | mdpi.com |
| Quinoxaline | VEGFR-2 Inhibition | A 4-methoxy substituent on the terminal phenyl ring enhanced activity against cancer cell lines. | nih.gov |
| Thiazole | Anticancer | The thiazole ring system is part of a scaffold that may inhibit enzymes involved in cell proliferation. | smolecule.com |
| Pyrazole | Antiproliferative | Complex triarylpyrazoles with propanamide linkers show activity. | nih.gov |
Aliphatic Chain Modifications and Functional Group Introduction
Modifications to the aliphatic portions of the propanamide scaffold and the introduction of different functional groups are also key SAR strategies. Increasing the length of an aliphatic chain can dramatically alter biological activity. In a study of quinazolinamine derivatives, extending the chain length between a secondary amine and a phenyl group from n=1 to n=2 markedly increased potency. mdpi.com
The introduction of a cyano group at the C2 position of the propanamide core was noted to enhance electrophilic reactivity, potentially improving target binding through dipole interactions. vulcanchem.com In another study, SAR exploration of 2,2-dimethyl-3,3-diphenyl-propanamides as glucocorticoid receptor modulators led to the identification of 4-hydroxyphenyl propanamide derivatives with potent anti-inflammatory activity. researchgate.net
In the development of TRPV1 antagonists, extensive modifications were made to the terminal amino group of N-(6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide. nih.gov The investigation found that hydrophobic substituents on a pyrrolidine (B122466) ring retained potency, while hydrophilic ones led to a loss of activity. nih.gov
Stereochemical Considerations in Structure-Activity Relationships
Chirality plays a pivotal role in the interaction between small molecules and their biological targets. For many N-ethoxyphenyl-propanamide analogues, the biological activity is highly dependent on the stereochemistry of one or more chiral centers.
In a series of TRPV1 antagonists, the 1-piperidinyl analogue 45 exhibited excellent antagonism, but the activity was stereospecific, with the (S)-isomer being the active configuration and approximately 15-fold more potent than a related lead compound. nih.gov Similarly, for a series of glucocorticoid receptor agonists, the (S)-isomer of a 3-fluoro-4-hydroxyphenyl propanamide derivative showed potent activity in a transrepression assay, while the corresponding (R)-isomer had minimal activity. researchgate.net
Conversely, in the development of GPR88 agonists based on a reversed amide scaffold, the (S,R)-isomer 10 was found to be 8-fold more potent than the (R,R)-isomer 9 . nih.gov However, introducing a chiral center on the alkoxy side chain did not affect agonist activity, as the (S)-2-methyl-1-pentoxy and (R)-2-methyl-1-pentoxy analogues were equipotent. nih.gov
These findings underscore that while the presence of a specific stereocenter can be absolutely critical for activity in one part of the molecule, chirality in another region may be irrelevant. This highlights the precise three-dimensional fit required for potent ligand-receptor interactions.
Table 3: Impact of Stereochemistry on Biological Activity
| Compound Series | Isomers Compared | Observation | Reference |
|---|---|---|---|
| TRPV1 Antagonists | (S)-isomer vs. (R)-isomer of a piperidinyl analogue | The (S)-isomer was the active configuration. | nih.gov |
| GPR88 Agonists | (S,R)-isomer vs. (R,R)-isomer | The (S,R)-isomer was 8-fold more potent. | nih.gov |
| Glucocorticoid Receptor Modulators | (S)-isomer vs. (R)-isomer of a 4-hydroxyphenyl propanamide | The (S)-isomer was highly active, while the (R)-isomer had minimal activity. | researchgate.net |
Mechanistic Investigations of N 3 Ethoxyphenyl Propanamide Biological Interactions
Receptor Binding Studies and Ligand-Target Interactions
The biological effects of a compound are often initiated by its binding to specific protein receptors on or within a cell. The affinity and specificity of this binding dictate the compound's potency and potential therapeutic profile. For derivatives of N-(3-ethoxyphenyl)propanamide, research has focused on several key receptor families involved in neurological and physiological regulation.
Binding Affinity Determination and Specificity (e.g., MT1/MT2, 5-HT1A, 5-HT2A, alpha 1)
The propanamide structure is a recurring motif in ligands designed for various G-protein coupled receptors. Studies on compounds structurally related to this compound have demonstrated notable binding affinities for melatonin (B1676174) (MT1/MT2) and serotonin (B10506) (5-HT) receptors, as well as alpha-1 adrenergic receptors.
For instance, certain N-substituted propyl amides have shown high, sub-nanomolar binding affinity for the MT2 receptor, suggesting a strong and specific interaction. molaid.com Similarly, propanamide derivatives have been investigated as antagonists for the 5-HT1A receptor. nih.gov The affinity for these receptors is often high, though it can be influenced by the specific substitutions on the aromatic rings and the propanamide backbone. nih.gov Some analogues also exhibit affinity for alpha 1-adrenoceptors. nih.gov While direct data for this compound is not available, the collective findings for its structural relatives suggest a potential for interaction with these important neurological targets.
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| (S)-N-tert-butyl-3-[4-(2-methoxyphenyl)piperazine-1-yl]-2-phenylpropanamide | 5-HT1A | 25 nM | nih.gov |
| MP-3022 | 5-HT1A | 25 nM | nih.gov |
| MP-3022 | alpha 1-adrenoceptors | 69 nM | nih.gov |
| (R)-N-[3-hydroxy-2-(7-methoxynaphthalen-1-yl)propyl]propanamide | MT1 | pKi = 8.77 | mdpi.com |
| (R)-N-[3-hydroxy-2-(7-methoxynaphthalen-1-yl)propyl]propanamide | MT2 | pKi = 8.33 | mdpi.com |
| (S)-N-[2-(3-methoxyphenoxy)propyl]acetamide | MT1 | pKi = 8.47 | mdpi.com |
| (S)-N-[2-(3-methoxyphenoxy)propyl]acetamide | MT2 | pKi = 9.50 | mdpi.com |
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Docking studies on various propanamide derivatives have been instrumental in elucidating their binding modes. For example, modeling of propanamide-based inhibitors with HIV-1 Reverse Transcriptase revealed that binding can induce conformational changes in the enzyme, rendering it inactive. ias.ac.in In studies involving quinazolinone-propanamide analogues and the Epidermal Growth Factor Receptor (EGFR) kinase, docking simulations identified key interactions within the enzyme's active site. researchgate.net Similarly, the binding of propanamide derivatives to the N-myristoyltransferase enzyme has been modeled, showing interactions with specific amino acid residues like Tyr326. scielo.br
Enzyme Inhibition Mechanisms
Beyond receptor binding, many propanamide derivatives exert their biological effects by inhibiting the activity of specific enzymes. This inhibition can disrupt metabolic pathways, reduce the production of inflammatory mediators, or block the replication of pathogens.
Inhibition Kinetics and Mode of Action (e.g., COX-1, LOX, α-glucosidase, acetylcholinesterase, butyrylcholinesterase, HIV-1 RT, kinases)
Propanamide derivatives have been identified as inhibitors of a wide array of enzymes. A notable area of investigation is their effect on enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Some compounds, like Tepoxalin, are dual inhibitors of both COX and 5-LOX, which is a desirable trait for anti-inflammatory agents as it blocks two major pathways of arachidonic acid metabolism. caymanchem.com
In the realm of neurodegenerative diseases, propanamide analogues have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. researchgate.net While some derivatives show only weak to moderate inhibition, they provide a scaffold for developing more potent inhibitors. turkjps.org
Furthermore, the propanamide structure has been incorporated into inhibitors of α-glucosidase, an enzyme targeted in diabetes management, and various protein kinases that are crucial in cancer cell signaling, such as VEGFR-2. acs.orgrsc.org The versatility of this chemical structure is also highlighted by its use in developing inhibitors for viral enzymes like HIV-1 Reverse Transcriptase. ias.ac.in
| Compound Class/Example | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Tepoxalin | COX | 2.84 µM | caymanchem.com |
| Tepoxalin | 5-LOX | 0.15 µM | caymanchem.com |
| Quinoxaline-propanamide (Compound 14) | VEGFR-2 | 0.076 µM | rsc.org |
| Triazole-propanamide (Compound 8k) | Urease | 42.57 µM | pjps.pk |
| N-(3,5-dichlorophenyl)-3-{(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl}propanamide (Compound 8l) | α-glucosidase | 15.20 µM | acs.org |
| G801-0274 | Butyrylcholinesterase | 0.031 µM | rsc.org |
| C629-0196 | Acetylcholinesterase | 1.28 µM | rsc.org |
Active Site Interactions and Conformational Changes upon Binding
Molecular docking and structural biology studies provide a detailed picture of how these inhibitors interact with their target enzymes. The binding of an inhibitor within the active site physically obstructs the entry of the natural substrate, thereby preventing the catalytic reaction.
For example, the docking of propanamide derivatives into the active site of the falcipain-2 enzyme, a target in malaria, shows the ligand occupying specific hydrophobic pockets (sub-sites S1, S1', and S2). mdpi.com In other cases, binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. Docking of propanamide derivatives into the NMT enzyme active site revealed interactions with residues Asn383, Val378, and Tyr326. scielo.br This binding can also induce significant conformational changes in the enzyme. The binding of non-nucleoside reverse transcriptase inhibitors (NNRTIs), including some propanamides, is known to induce changes in the enzyme's structure that lock it in an inactive state. ias.ac.in Such conformational shifts are a common mechanism for allosteric inhibition, where the inhibitor binds to a site other than the active site but still manages to deactivate the enzyme.
Modulation of Cellular Pathways and Signaling Cascades
The initial binding of a ligand to a receptor or the inhibition of an enzyme is the first step in a chain of events that can profoundly alter cell behavior. These primary interactions trigger the modulation of intracellular signaling pathways and cascades, leading to the ultimate physiological or pharmacological effect.
Compounds structurally related to this compound have been shown to influence several critical cellular pathways. For instance, some derivatives can down-regulate pro-survival pathways like the RAF-1/MAPK cascade while up-regulating stress-activated pathways such as the JNK signaling cascade. google.com This shift can halt cell proliferation and promote apoptosis (programmed cell death).
Indeed, the induction of apoptosis is a key mechanism for the anticancer activity observed in some propanamide analogues. Studies on quinoxaline-propanamides have shown they can trigger apoptosis by increasing the levels of active caspase-3, a critical executioner enzyme in the apoptotic process. rsc.org These compounds can also arrest the cell cycle, preventing cancer cells from dividing and proliferating. rsc.org Other research has demonstrated that a propanamide derivative can inhibit cancer cell migration by causing the depletion of the DNAJA1 protein and conformational mutant p53. nih.gov These findings illustrate how a single molecular interaction at a receptor or enzyme can ripple through the cell's intricate signaling network to produce a complex biological response. evitachem.com
In Vitro Biological Activity Spectrum of N 3 Ethoxyphenyl Propanamide Derivatives
Anticancer Properties in Cell-Based Assays
Derivatives of propanamide, including those structurally similar to N-(3-ethoxyphenyl)propanamide, have demonstrated notable cytotoxic effects against several cancer cell lines. These studies investigate the inhibition of cell growth and the molecular mechanisms that lead to cancer cell death.
Structurally related propanamide compounds have been evaluated for their ability to halt the proliferation of various human cancer cell lines. For instance, novel pyrazole-linked quinazoline (B50416) propenamide derivatives, which share a similar backbone, were tested against breast (MCF-7), prostate (PC-3), and colon (HT-29) cancer cell lines using the MTT assay. orientjchem.org Two compounds in this series, labeled 3d and 3e, showed potent inhibitory effects. orientjchem.org
Similarly, a study on quinoxaline-3-propanamide derivatives, including an N-(4-methoxyphenyl)propanamide compound, demonstrated significant cytotoxicity against colon (HCT-116) and breast (MCF-7) cancer cell lines. nih.govresearchgate.net The parent compound, 3-oxo-3-phenylpropanamide, has also been shown to inhibit the proliferation of MCF-7 cells with a reported IC₅₀ value of 12.5 µM. vulcanchem.com Furthermore, certain thiadiazole derivatives have shown activity against MCF-7 and HT-29 cell lines. nih.gov Novel hydrazone-isatin derivatives have also been identified as active against HT-29 colon adenocarcinoma cells in both 2D and 3D cell cultures. mdpi.com
Table 1: Anticancer Activity of Structurally Similar Propanamide Derivatives This table presents data for compounds structurally related to this compound to illustrate potential activity.
| Compound Class | Cell Line | Activity Metric | Result (µg/ml) | Reference |
|---|---|---|---|---|
| Pyrazole-quinazoline propenamide (3d) | MCF-7 | IC₅₀ | 16.52 | orientjchem.org |
| Pyrazole-quinazoline propenamide (3d) | PC-3 | IC₅₀ | 13.24 | orientjchem.org |
| Pyrazole-quinazoline propenamide (3d) | HT-29 | IC₅₀ | 10.15 | orientjchem.org |
| Pyrazole-quinazoline propenamide (3e) | MCF-7 | IC₅₀ | 17.28 | orientjchem.org |
| Pyrazole-quinazoline propenamide (3e) | PC-3 | IC₅₀ | 15.26 | orientjchem.org |
| Pyrazole-quinazoline propenamide (3e) | HT-29 | IC₅₀ | 12.33 | orientjchem.org |
| Quinoxaline-propanamide (14) | HCT-116 | IC₅₀ | 0.21 µM | nih.gov |
| Quinoxaline-propanamide (14) | MCF-7 | IC₅₀ | 0.25 µM | nih.gov |
The anticancer effects of these derivatives are often linked to their ability to induce apoptosis, or programmed cell death. Studies on analogous α-ketoamides suggest a mechanism involving the activation of caspase-3 and depolarization of the mitochondrial membrane. vulcanchem.com
More detailed investigations into a potent quinoxaline-propanamide derivative (compound 14) revealed its ability to trigger apoptosis through multiple pathways. nih.govresearchgate.net Treatment of cancer cells with this compound led to a significant increase in the levels of the pro-apoptotic proteins caspase-3, p53, and BAX. nih.govresearchgate.net Concurrently, it caused a reduction in the anti-apoptotic protein BCL2. researchgate.net Flow cytometry analysis confirmed that the compound prompted cell death through both programmed cell death and necrotic pathways. nih.govresearchgate.net Preliminary studies of pyrazolo derivatives also suggest that their anticancer effects may involve apoptosis induction and cell cycle arrest. smolecule.com
Derivatives of N-arylpropanamides have shown cytotoxic effects against aggressive cancers like human glioblastoma. smolecule.comevitachem.com A study focusing on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide found that the tested compounds were generally more cytotoxic against the human glioblastoma U-87 cell line than against a triple-negative breast cancer cell line. mdpi.comresearchgate.net
The most active compound identified in this series was 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, which reduced the viability of U-87 glioblastoma cells to just 19.6 ± 1.5% at a 10 µM concentration. mdpi.com This highlights the potential of such derivatives in targeting specific and hard-to-treat cancers. mdpi.comresearchgate.net
Table 2: Cytotoxicity of 3-[(4-methoxyphenyl)amino]propanehydrazide Derivatives against U-87 Glioblastoma Cells This table shows the cell viability of U-87 cells after treatment with various derivatives at a concentration of 10 µM.
| Compound | Substituent | Cell Viability (%) | Reference |
|---|---|---|---|
| 17 | 4-Bromophenyl | 40.3 ± 2.1 | mdpi.com |
| 18 | 4-Methylphenyl | 44.5 ± 2.9 | mdpi.com |
| 19 | 4-Methoxyphenyl | 45.1 ± 1.8 | mdpi.com |
| 20 | 4-Chlorophenyl | 46.8 ± 3.4 | mdpi.com |
| 21 | 4-Fluorophenyl | 19.6 ± 1.5 | mdpi.com |
| 23 | 4-Hydroxyphenyl | 54.3 ± 2.5 | mdpi.com |
Antimicrobial and Antibacterial Activities
In addition to their anticancer potential, this compound derivatives and related compounds have been investigated for their ability to combat microbial pathogens.
A series of 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamides demonstrated significant antibacterial activity against a panel of bacterial strains. ajol.info Potent agents from this series were identified as effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria including Salmonella typhi, Pseudomonas aeruginosa, and Escherichia coli. ajol.info
Other related structures, such as N-phenyl-3-(phenylamino) propanamide and 3-(p-tolylamino)-N-phenylpropanamide, have also shown moderate inhibitory activity against these same strains. researchgate.net Furthermore, propanamide derivatives of the non-steroidal anti-inflammatory drug naproxen (B1676952) have been reported to possess good antibacterial activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa. researchgate.net
The efficacy of antimicrobial compounds is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. For the 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamide series, specific MIC values were determined. ajol.info
The most active compounds exhibited potent MIC values against the tested bacteria, in some cases approaching the efficacy of the standard antibiotic ciprofloxacin. ajol.info For example, one of the most effective derivatives, compound 5g, had an MIC of 8.34 ± 0.55 µM against S. aureus. ajol.info Another derivative, 5a, was highly effective against S. typhi with an MIC of 8.37 ± 0.12 µM. ajol.info In a different study, certain 2-(4-bromophenyl)-2-methyl-N-phenylpropanamide derivatives showed MIC values of around 250 µg/mL against Gram-negative strains. ijmpronline.com
Table 3: Minimum Inhibitory Concentration (MIC) of 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamide Derivatives
| Bacterial Strain | Most Potent Compound | MIC (µM) | Ciprofloxacin MIC (µM) | Reference |
|---|---|---|---|---|
| S. aureus | 5g | 8.34 ± 0.55 | 7.80 ± 0.19 | ajol.info |
| S. typhi | 5a | 8.37 ± 0.12 | 7.45 ± 0.58 | ajol.info |
| P. aeruginosa | 5p | 8.65 ± 0.57 | 7.14 ± 0.58 | ajol.info |
| E. coli | 5g | 8.97 ± 0.12 | 7.16 ± 0.58 | ajol.info |
| B. subtilis | 5i | 9.24 ± 0.50 | 7.29 ± 0.90 | ajol.info |
Anti-inflammatory Effects in In Vitro Models
Derivatives of this compound have been the subject of research for their anti-inflammatory properties. A study on novel imidazole (B134444) derivatives, synthesized by coupling [4-(trifluoromethyl)-1H-imidazole-1-yl] acetic acid with 2-amino-N-(Substituted)-3-phenylpropanamide derivatives, showed dose-dependent anti-inflammatory activity. acs.org The in vitro anti-inflammatory activity was assessed using the albumin denaturation technique, with IC₅₀ values ranging from 33.27 ± 2.12 to 301.12 ± 10.23 μg/mL, compared to the standard drug diclofenac (B195802) (IC₅₀ = 24.72 ± 1.96 μg/mL). acs.org
Furthermore, certain N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were evaluated for their inhibitory activity against p38 MAP kinase, a key enzyme in the inflammatory cascade. nih.gov One compound, designated as AA6, which features dimethyl substitution at the second and fourth positions, demonstrated considerable p38 kinase inhibitory activity with an IC₅₀ value of 403.57 ± 6.35 nM. nih.gov This was comparable to the prototype drug adezmapimod (SB203580), which had an IC₅₀ of 222.44 ± 5.98 nM. nih.gov
Another study focused on pyridazinone derivatives, with some compounds showing the ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP1-Blue monocytic cells. mdpi.com This indicates a potential mechanism for their anti-inflammatory effects. The most potent of these compounds also inhibited LPS-induced interleukin 6 (IL-6) production in MonoMac-6 cells. mdpi.com For example, compound 71, a pyridazinone derivative, exhibited an IC₅₀ of 2.0 µM for the inhibition of IL-6 production. mdpi.com
Additionally, propanamide derivatives containing pyridinylamino groups have been noted for their anti-inflammatory activity, specifically through the inhibition of COX-2. The design of N-[2-(aryl/heteroaryl substituted)ethyl] propanamide derivatives of (S)-ketoprofen and (S)-ibuprofen has also been explored as a strategy to develop non-ulcerogenic anti-inflammatory agents. medipol.edu.tr
Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound Class | Assay | Target/Model | Key Findings |
|---|---|---|---|
| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives | Albumin denaturation | Protein denaturation | IC₅₀ values from 33.27 ± 2.12 to 301.12 ± 10.23 μg/mL. acs.org |
| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives | p38 MAP kinase inhibition | p38 MAP kinase | Compound AA6 IC₅₀ = 403.57 ± 6.35 nM. nih.gov |
| Pyridazinone derivatives | NF-κB inhibition | LPS-induced NF-κB in THP1-Blue cells | 48 compounds showed inhibitory activity. mdpi.com |
| Pyridazinone derivatives | IL-6 inhibition | LPS-induced IL-6 in MonoMac-6 cells | Compound 71 IC₅₀ = 2.0 µM. mdpi.com |
Antioxidant Capacity Assessments (e.g., DPPH Radical Scavenging)
The antioxidant potential of this compound derivatives has been evaluated, primarily through the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In one study, a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and screened for their antioxidant activity. nih.govvu.ltresearchgate.net
Notably, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide demonstrated antioxidant activity approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant. nih.govvu.ltresearchgate.net Another derivative, 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide, also showed potent antioxidant activity. nih.govvu.ltresearchgate.net The study highlighted that the introduction of different moieties, such as thiophene (B33073), could enhance the radical scavenging capacity. nih.govresearchgate.net For instance, a hydrazone derivative bearing a thiophene moiety was found to be 1.26 times more effective at scavenging DPPH radicals than the positive control. researchgate.net
Furthermore, propanamide derivatives with pyridinylamino groups have exhibited radical scavenging activity, with one compound showing an IC₅₀ of approximately 25 µM in the DPPH assay.
Table 2: DPPH Radical Scavenging Activity of this compound Derivatives
| Compound | Activity Relative to Ascorbic Acid | Reference |
|---|---|---|
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | ~1.4 times higher | nih.govvu.ltresearchgate.net |
| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide | Potent activity observed | nih.govvu.ltresearchgate.net |
Other In Vitro Pharmacological Activities
Cholinesterase Enzyme Inhibition (AChE, BChE)
Certain derivatives of this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. Compounds within this class have demonstrated moderate inhibitory effects against these enzymes.
A study on N-propananilide derivatives bearing pyrazole (B372694) or 1,2,4-triazole (B32235) rings revealed weak AChE inhibitory activity. turkjps.org At a concentration of 300 µM, these compounds showed inhibition ranging from 64.4% to 86.2%. turkjps.org The most potent derivative, N-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide, exhibited 86.2% inhibition at 300 µM and 30.2% inhibition at 30 µM. turkjps.org
Additionally, a virtual screening of the ZINC database identified several propanamide derivatives as potential AChE inhibitors. nih.govsemanticscholar.org One such compound, N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide, was found to have a high affinity for AChE with a dissociation constant (Kd) of 525 nM. semanticscholar.org
HIV-1 Reverse Transcriptase Inhibition
The potential of this compound derivatives as inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication, has been explored. A series of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylpropanamide derivatives were designed and evaluated for their in vitro inhibition of HIV-1 RT. researchgate.net Five of the synthesized compounds exhibited more than 50% inhibition of the enzyme, with compound 5h showing the highest inhibition at 61%. researchgate.net
It's important to note that while some propanamide derivatives have shown promise, not all exhibit anti-HIV activity. For instance, a series of 3-(1,3-dioxo-3a, 4-dihydro-1H-isoindol-2 (3H,7H,7aH)-yl)-N-(substituted phenyl) propanamide analogs were synthesized and evaluated for HIV-1 integrase inhibitory activity, but were found to be inactive. pnrjournal.com The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) is an active area of research, with some pyrazole derivatives showing potent inhibition of HIV-1 RT. mdpi.com
Table 3: In Vitro HIV-1 RT Inhibitory Activity of Propanamide Derivatives
| Compound Series | Key Findings | Reference |
|---|---|---|
| 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylpropanamides | Compound 5h showed 61% inhibition of HIV-1 RT. | researchgate.net |
Cytotoxicity Evaluation in Mammalian Cell Lines (in vitro)
The cytotoxic effects of this compound derivatives have been assessed against various mammalian cancer cell lines to determine their potential as anticancer agents. In a study of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, the compounds were generally found to be more cytotoxic against human glioblastoma U-87 cells than against triple-negative breast cancer MDA-MB-231 cells. nih.govvu.ltresearchgate.net
The cytotoxicity of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives was investigated against MCF-7 breast cancer cells. acs.org Several of these propanamide derivatives exhibited stronger cytotoxic effects than the standard drug doxorubicin. acs.org For example, compound 9e showed a potent IC₅₀ value of 1.32 μM, comparable to doxorubicin's IC₅₀ of 1.21 μM. acs.org
In another study, 1,3,4-oxadiazole (B1194373) derivatives were evaluated for their anticancer activity against 4T1-mammary carcinoma and CT26.WT-colon cancer cell lines. nih.gov Two alkylated compounds, 3-[(4-dodecylpiperazin-1-yl) methyl]5-phenyl-1,3,4-oxadiazole-2(3H)-thione and 3-[(4-dodecylpiperazin-1-yl)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, were shown to induce apoptosis with IC₅₀ values of 1.6 ± 0.3 and 6.3 ± 0.1 µM against 4T1 cells, and 24.4 ± 2.4 and 1.6 ± 0.7 µM against CT26.WT cells, respectively. nih.gov
Furthermore, some sulfonamide derivatives were found to have in vitro anti-cancer properties, with compounds (3-6) being active against all tested cancerous cells without showing cytotoxic effects on normal cells. researchgate.net The cytotoxicity of 1,3,5-triaryl-2-pyrazoline derivatives was also investigated against MCF-7 and HeLa human cell lines, with one compound showing moderate cytotoxic activity. acs.org
Table 4: In Vitro Cytotoxicity of this compound Derivatives
| Compound Series | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives | U-87 (glioblastoma), MDA-MB-231 (breast cancer) | More cytotoxic against U-87 cells. | nih.govvu.ltresearchgate.net |
| N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives | MCF-7 (breast cancer) | Compound 9e IC₅₀ = 1.32 μM. | acs.org |
| 1,3,4-Oxadiazole derivatives | 4T1 (mammary carcinoma), CT26.WT (colon cancer) | Apoptosis induction with IC₅₀ values in the low micromolar range. | nih.gov |
| Sulfonamide derivatives | Various cancer cell lines | Active against cancerous cells, non-toxic to normal cells. | researchgate.net |
Future Research Directions and Translational Perspectives
Design of Novel N-(3-ethoxyphenyl)propanamide Analogues with Enhanced Biological Specificity
The development of novel analogues of this compound with improved biological specificity is a key area of future research. This involves the strategic modification of the parent molecule to enhance its interaction with specific biological targets while minimizing off-target effects.
One approach involves the synthesis of derivatives with altered substitution patterns on the aromatic ring. For instance, the introduction of different functional groups, such as electron-withdrawing or electron-donating groups, can influence the molecule's electronic properties and its binding affinity to target proteins. The position of these substituents is also critical; for example, moving a methoxy (B1213986) group on the phenyl ring can significantly impact inhibitory potency. acs.org
Another strategy focuses on modifying the propanamide side chain. The length and composition of this chain can be altered to optimize interactions within the binding pocket of a target protein. nih.gov For example, incorporating different amino acid esters into the side chain can lead to derivatives with varying biological activities. nih.gov The synthesis of hybrid molecules, where the this compound scaffold is combined with other pharmacophores, is also a promising direction. researchgate.net This can result in compounds with dual or multiple modes of action. researchgate.net
The synthesis of these novel analogues often involves multi-step protocols. researchgate.net Common reactions include amide coupling, cyclocondensation, and Knoevenagel condensation. vulcanchem.com Purification of the final products is typically achieved through techniques like recrystallization or chromatography.
Advanced Computational Approaches for Predictive Modeling
Advanced computational methods are increasingly being employed to predict the biological activity and properties of this compound and its analogues, thereby accelerating the drug discovery process. These in silico techniques can be broadly categorized as structure-based and ligand-based approaches. nih.gov
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, either through experimental methods like X-ray crystallography or computational techniques like homology modeling, structure-based drug design can be utilized. nih.gov This involves:
Binding Pocket Identification: Computational algorithms are used to identify potential binding sites on the target protein. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, estimating the binding affinity. nih.govfrontiersin.org Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the binding pocket. nih.govfrontiersin.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding. frontiersin.org
MM-GBSA/PBSA Calculations: These methods are used to estimate the free energy of binding of a ligand to a protein, providing a more accurate prediction of binding affinity than docking scores alone. frontiersin.org
Ligand-Based Drug Design: In the absence of a known target structure, ligand-based methods are employed. These approaches rely on the knowledge of other molecules that bind to the target of interest. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are a key component of this approach, establishing a correlation between the chemical structures of compounds and their biological activities. nih.gov
Computational tools like EPISUITE, Pipeline Pilot, and ADMET Predictor can also be used to estimate key physicochemical properties, such as solubility and partition coefficients, which are crucial for drug development. europa.eu Furthermore, toxicity prediction models like ProTox 3.0 can be used to assess the potential toxicity of new compounds early in the discovery pipeline. tandfonline.com
Exploration of Polypharmacology and Multi-Target Directed Ligands
The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can modulate multiple targets simultaneously. researchgate.netresearchgate.net This approach is particularly relevant for complex diseases with multifactorial etiologies, such as cancer and neurodegenerative disorders. nih.govresearchgate.net this compound and its derivatives present a promising scaffold for the development of such multi-target-directed ligands (MTDLs). researchgate.net
The design of MTDLs often involves creating hybrid molecules that combine the pharmacophoric features of ligands for different targets. researchgate.net This can be achieved by linking or fusing different molecular entities. researchgate.net For instance, derivatives of this compound could be designed to simultaneously inhibit multiple enzymes or to interact with a combination of receptors and enzymes. The goal is to achieve a balanced activity profile against the selected targets to enhance therapeutic efficacy and potentially reduce the emergence of drug resistance. researchgate.net
The development of MTDLs presents several challenges for medicinal chemists, including the optimization of balanced affinities for multiple targets while maintaining suitable physicochemical and pharmacokinetic properties for oral drug administration. researchgate.net Computational approaches, as described in the previous section, play a crucial role in the rational design and optimization of these multi-target agents.
Development of this compound Derivatives as Molecular Probes
Derivatives of this compound can be developed as molecular probes to investigate biological pathways and mechanisms of action. smolecule.com These chemical tools are designed to interact with specific biological targets and can be used in biochemical assays to study their function. smolecule.com
For example, by attaching a fluorescent tag or a radioactive isotope to an this compound derivative, researchers can visualize its distribution within cells or tissues and identify its binding partners. These probes can be instrumental in target identification and validation, which are crucial steps in the drug discovery process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
